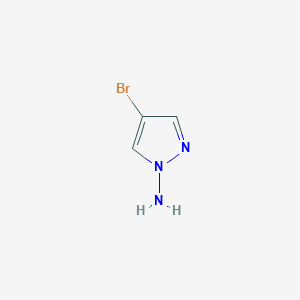

4-Bromo-1H-pyrazol-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-1H-pyrazol-1-amine is a heteroaryl halide . It is a pyrazole derivative . It is reported to react with titanium tetrachloride to afford binary adducts .

Synthesis Analysis

The synthesis of 4-Bromo-1H-pyrazol-1-amine involves various methods. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Another method involves the reaction of diarylhydrazones and vicinal diols . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Molecular Structure Analysis

The molecular structure of 4-Bromo-1H-pyrazol-1-amine consists of three carbon, two nitrogen, four hydrogen atoms, and one bromine atom . The molecular weight is 161.00 .Chemical Reactions Analysis

4-Bromo-1H-pyrazol-1-amine undergoes various chemical reactions. For instance, it can undergo cyanation in the presence of palladium catalysts . It also reacts with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis

4-Bromo-1H-pyrazol-1-amine is a solid with a molecular weight of 161.99 . It has a refractive index of 1.531 . It has a boiling point of 185-188 °C/760 mmHg and a density of 1.558 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

4-Bromo-1H-pyrazol-1-amine serves as a starting material in the synthesis of various biologically active compounds, including inhibitors that have potential therapeutic applications .

Antitumor Potential

This compound has been used in the synthesis of structures evaluated for antitumor potential against different cell lines, such as MCF-7 and CaCo-2, indicating its role in cancer research .

Antibacterial and Anti-inflammatory Properties

Pyrazole derivatives, including those synthesized from 4-Bromo-1H-pyrazol-1-amine, exhibit antibacterial and anti-inflammatory properties, making them valuable in the development of new treatments .

Anticancer Activities

The compound is involved in the synthesis of molecules with anticancer activities, contributing to the development of new anticancer agents .

Antioxidant Applications

Its derivatives are explored for their antioxidant properties, which are important in combating oxidative stress-related diseases .

Anticonvulsant and Analgesic Effects

Research indicates that pyrazole compounds have anticonvulsant and analgesic effects, which can be harnessed in pharmaceutical applications .

Anthelmintic Activity

The compound is also associated with anthelmintic activity, suggesting its use in treating parasitic worm infections .

Herbicidal Use

In agriculture, derivatives of 4-Bromo-1H-pyrazol-1-amine are investigated for their herbicidal properties to protect crops from weeds .

Safety and Hazards

Direcciones Futuras

The future directions of 4-Bromo-1H-pyrazol-1-amine involve its use in the synthesis of various pharmaceutical and biologically active compounds . It is also used in the preparation of some amines and amino acids containing the pyrazole nucleus . These compounds are of interest because of their close structural resemblance to the imidazole derivatives, such as Histamine and Histidine .

Mecanismo De Acción

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 4-Bromo-1H-pyrazol-1-amine might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that pyrazole derivatives can have significant effects on various biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

Imidazole, a similar heterocyclic compound, is known to be highly soluble in water and other polar solvents, which could influence the bioavailability of 4-bromo-1h-pyrazol-1-amine .

Result of Action

Similar compounds have shown significant biological activity against various cell lines .

Propiedades

IUPAC Name |

4-bromopyrazol-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c4-3-1-6-7(5)2-3/h1-2H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUULXGYOJOXCHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557906 |

Source

|

| Record name | 4-Bromo-1H-pyrazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1H-pyrazol-1-amine | |

CAS RN |

122481-11-2 |

Source

|

| Record name | 4-Bromo-1H-pyrazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol](/img/structure/B187704.png)

![1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B187710.png)